molecular formula C8H13NO5 B1373852 2-Oxa-5-azaspiro[3.4]octane CAS No. 90207-55-9

2-Oxa-5-azaspiro[3.4]octane

Cat. No.: B1373852
CAS No.: 90207-55-9
M. Wt: 203.19 g/mol
InChI Key: DJOULPPPRYDOIF-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[34]octane is a heterocyclic compound characterized by a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

The synthesis of 2-Oxa-5-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required . The reaction conditions often involve the use of basic or acidic catalysts to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

2-Oxa-5-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers within the spirocyclic structure. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the oxygen and nitrogen atoms within the ring.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . These interactions often involve the formation of hydrogen bonds or other non-covalent interactions with the active sites of the target molecules. The exact pathways involved can vary depending on the specific application and the derivatives of the compound being used.

Comparison with Similar Compounds

2-Oxa-5-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as 2-Oxa-6-azaspiro[3.5]nonane and 2-Oxa-7-azaspiro[3.5]nonane These compounds share similar structural features but differ in the size and arrangement of their ring systems The uniqueness of 2-Oxa-5-azaspiro[3

Properties

CAS No.

90207-55-9

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

1-oxa-8-azaspiro[3.4]octane;oxalic acid

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-4-1)3-5-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)

InChI Key

DJOULPPPRYDOIF-UHFFFAOYSA-N

SMILES

C1CC2(COC2)NC1

Canonical SMILES

C1CC2(CCO2)NC1.C(=O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is significant about the synthesis described in the paper "The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin"?

A1: This paper is significant because it details the first successful synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. [] This is a key step towards potentially synthesizing oxazolomycin, a natural product with promising biological activity. The researchers were able to produce both racemic and optically active versions of the target compound, utilizing L-proline as a chiral starting material in one approach. [] They also successfully oxidized these compounds to their corresponding spiro β-lactone γ-lactams, further demonstrating the versatility of their synthetic strategy. []

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